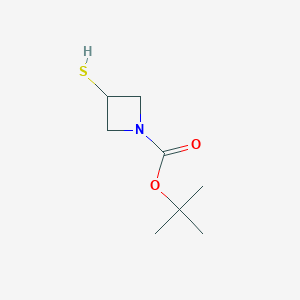

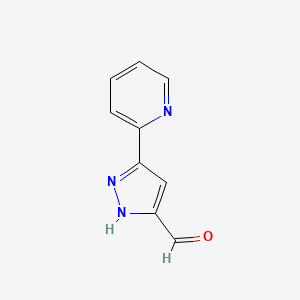

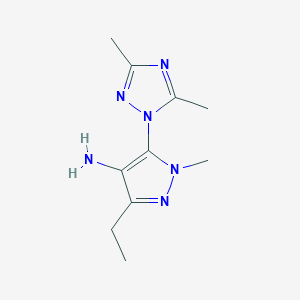

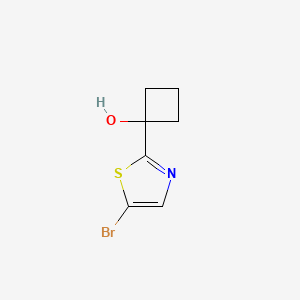

5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde

Overview

Description

Compounds with pyridin-2-yl and pyrazole structures are often used in medicinal chemistry due to their wide range of pharmacological activities . They are found in various bioactive molecules and are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Diels–Alder reaction . For instance, a key intermediate reacts with another compound to form a new compound, which is then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like single-crystal X-ray and spectroscopic techniques . Geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface are often evaluated .Chemical Reactions Analysis

The chemical reactions involving similar compounds often proceed through the formation of intermediate compounds . For instance, a Diels–Alder reaction between a key intermediate and another compound leads to the formation of a new compound .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized using techniques like Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction (sXRD) .Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects .

Action Environment

It’s worth noting that the photophysical behavior of similar compounds has been investigated, showing excitation-dependent fluorescence and phosphorescence under ambient conditions .

Biochemical Analysis

Biochemical Properties

5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases, through its aldehyde group, which can form covalent bonds with nucleophilic residues in the active sites of these enzymes . Additionally, this compound can interact with proteins involved in signal transduction pathways, such as G-protein coupled receptors (GPCRs) and ion channels, by binding to specific amino acid residues and altering their conformational states . These interactions can lead to changes in enzyme activity, protein function, and overall cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse and depend on the specific cellular context. In cancer cells, this compound has been shown to inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis . This effect is mediated through the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and growth . In neuronal cells, this compound can influence synaptic transmission and plasticity by modulating the activity of neurotransmitter receptors and ion channels . Furthermore, this compound has been reported to affect cellular metabolism by altering the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes at the molecular level. One of the primary mechanisms is the covalent modification of enzyme active sites through the aldehyde group, which can form Schiff bases with lysine residues or Michael adducts with cysteine residues . This covalent binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation in the presence of strong acids or bases . Over time, the cellular effects of this compound may diminish as the compound is metabolized or degraded within the cells . Long-term exposure to this compound has been associated with sustained changes in cellular function, such as altered gene expression and metabolic activity, which can persist even after the compound is removed from the culture medium .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-tumor activities, without significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, which are characterized by elevated levels of liver and kidney enzymes in the blood . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. This compound is primarily metabolized by liver enzymes, such as cytochrome P450 oxidases, which catalyze its oxidation and reduction reactions . The metabolites of this compound can further undergo conjugation reactions with glutathione or glucuronic acid, facilitating their excretion from the body . These metabolic pathways are essential for the detoxification and clearance of the compound, and any disruption in these pathways can lead to the accumulation of toxic metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cells, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its pharmacological and toxicological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins . Additionally, this compound can be transported into the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin-modifying enzymes. The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments and organelles.

Properties

IUPAC Name |

3-pyridin-2-yl-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-6-7-5-9(12-11-7)8-3-1-2-4-10-8/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGGGEBEZJGPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865815-72-1 | |

| Record name | 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1444279.png)

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1444286.png)